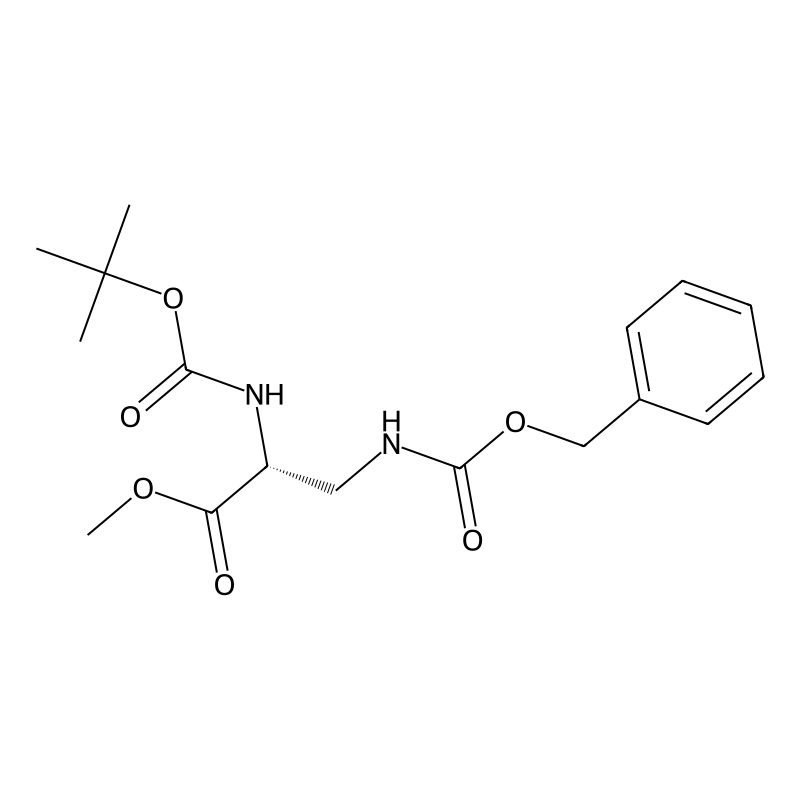

(R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is a chiral amino acid derivative characterized by its unique structural features. It has a molecular formula of C17H24N2O4 and a molecular weight of approximately 352.39 g/mol. The compound contains a benzyloxycarbonyl (Cbz) protecting group on the amino group at the third position and a tert-butoxycarbonyl (Boc) protecting group on the amino group at the second position. This configuration makes it valuable in peptide synthesis and other organic reactions due to its stability and reactivity under specific conditions .

- Peptide Bond Formation: The protected amino groups can react with carboxylic acids or other amino acids to form peptides.

- Deprotection Reactions: The Cbz and Boc groups can be selectively removed using appropriate reagents, such as hydrogenation for Cbz and acidic conditions for Boc, allowing for the synthesis of free amino acids.

- Nucleophilic Substitution: The methyl ester group can undergo hydrolysis or transesterification, which is useful for modifying the ester functionality .

The synthesis of (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester typically involves several steps:

- Starting Materials: The synthesis begins with readily available amino acids or their derivatives.

- Protection of Functional Groups: The amino groups are protected using Cbz and Boc groups to prevent unwanted reactions during subsequent steps.

- Formation of Methyl Ester: The carboxylic acid functionality is converted to a methyl ester through reaction with methanol in the presence of an acid catalyst.

- Chiral Resolution: If necessary, chiral resolution techniques such as chromatography can be employed to isolate the (R) enantiomer from racemic mixtures .

(R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester finds applications in various fields:

- Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins in biochemical research.

- Drug Development: Its derivatives may be explored for therapeutic applications, particularly in designing new pharmaceuticals targeting specific biological pathways.

- Chemical Research: The compound is used in studies focused on reaction mechanisms and the development of new synthetic methodologies .

Interaction studies involving (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester typically focus on its reactivity with other chemical entities. These studies help elucidate how the compound interacts with biological systems or other synthetic reagents. Specific interactions may include:

- Binding Affinity Studies: Assessing how well the compound binds to target proteins or enzymes.

- Reactivity Profiling: Understanding how it reacts under various conditions can provide insights into its potential applications in drug design and development .

Several compounds exhibit structural similarities to (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester, each with unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-2-methylpropanoic acid | Contains a simple amino group | Less sterically hindered than Cbz/Boc |

| (S)-3-Amino-2-butyric acid | Different configuration | Potentially different biological activity |

| (R)-Boc-L-aspartic acid | Similar Boc protection | Involved in neurotransmitter synthesis |

| (R)-Boc-L-valine | Another amino acid derivative | Used extensively in peptide synthesis |

These compounds are compared based on their structural features and applications, highlighting how (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester stands out due to its dual protection strategy and versatility in synthetic chemistry .

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is methyl (2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate. This nomenclature reflects:

- Stereochemical priority: The (2R) configuration designates the absolute configuration at the second carbon of the propanoate backbone.

- Protecting group placement: The tert-butoxycarbonyl (Boc) group occupies the third amino position, while the benzyloxycarbonyl (Cbz) group protects the second amino group.

- Esterification: The methyl ester at the carboxyl terminus ensures solubility in organic solvents during synthetic procedures.

Alternative synonyms include D-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-N-[(phenylmethoxy)carbonyl]-, methyl ester and methyl (R)-2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate, both validated by PubChem and ChemSrc databases.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₇H₂₄N₂O₆ (molecular weight: 352.4 g/mol) confirms the presence of:

- 17 carbon atoms: Distributed across the Boc (4 carbons), Cbz (7 carbons), propanoate backbone (3 carbons), and methyl ester (1 carbon).

- Chiral centers: The α-carbon (C2) exhibits R-configuration, critical for maintaining stereoselectivity in peptide synthesis.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₄N₂O₆ | |

| Molecular Weight | 352.4 g/mol | |

| SMILES | CC(C)(C)OC(=O)NCC@HNC(=O)OCC1=CC=CC=C1 | |

| InChIKey | MDMZRMHNXPKKND-CYBMUJFWSA-N | |

| Optical Rotation | Not reported | – |

The SMILES string explicitly encodes the R-configuration via the @H notation, while the InChIKey facilitates database searches for stereoisomers.

Crystallographic Data and Conformational Analysis

While crystallographic data for this specific compound remains unpublished, analogous structures provide insights:

- Boc-protected amino acids: Typically adopt extended conformations to minimize steric clash between the tert-butyl group and adjacent substituents.

- Cbz group geometry: The benzyloxy moiety introduces planar rigidity, favoring trans-amide configurations in solid-state structures.

Comparative analysis with the S-enantiomer (CAS 58457-98-0) reveals near-identical bond lengths but divergent dihedral angles at the chiral center, underscoring the role of configuration in molecular packing.

Comparative Analysis of Protected Amino Acid Derivatives

The Boc and Cbz groups offer complementary stability profiles:

Table 2: Protecting Group Comparison

| Group | Stability (Acid) | Stability (Base) | Deprotection Method | Applications |

|---|---|---|---|---|

| Boc | Labile | Stable | TFA, HCl/dioxane | Solid-phase synthesis |

| Cbz | Stable | Labile | H₂/Pd, HBr/AcOH | Solution-phase synthesis |

This dual protection strategy enables orthogonal deprotection: Boc removal via trifluoroacetic acid (TFA) leaves the Cbz group intact, while hydrogenolysis cleaves Cbz without affecting Boc. Recent advances in green chemistry propose hydrazine hydrate as an alternative to classical methods, though efficiency varies (75–85% yield).

Traditional Carbodiimide-Mediated Coupling Approaches

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), remain cornerstone reagents for activating carboxylic acids in amide bond formation. These reagents facilitate the generation of reactive O-acylisourea intermediates, which subsequently react with amines to yield protected amino acid esters [4] [5]. For instance, the synthesis of (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester typically involves activating the carboxylic acid precursor with EDC in the presence of 1-hydroxybenzotriazole (HOBt) to suppress racemization [4]. The addition of 4-dimethylaminopyridine (DMAP) further accelerates the acylation step by stabilizing the transition state through nucleophilic catalysis [5].

A critical challenge in carbodiimide-mediated couplings is the competing O→N acyl shift, which generates stable N-acyl urea byproducts incapable of participating in further reactions [4]. This side reaction is mitigated by maintaining low temperatures (−20°C to 0°C) and employing stoichiometric HOBt to shunt the reaction toward active ester formation [4]. Comparative studies highlight EDC’s superiority over DCC in aqueous-compatible systems due to its water solubility, though DCC remains preferred for generating crystalline active esters like pentafluorophenyl (OPfp) derivatives [4].

Table 1: Key Carbodiimide Reagents in Amino Acid Ester Synthesis

| Reagent | Solubility | Byproduct | Ideal Use Case |

|---|---|---|---|

| DCC | Low in DMF | DCU (insoluble) | Non-polar solvents, OPfp esters |

| EDC · HCl | High in water | Soluble urea | Aqueous or polar media |

| DIC | High in DCM | Soluble urea | Automated solid-phase synthesis |

Cesium Carbonate-Promoted Direct Amidation Techniques

While cesium carbonate is widely recognized for its role in facilitating nucleophilic substitutions, its application in direct amidation of α-amino acid esters is less documented in the provided literature. However, alternative one-pot methodologies demonstrate significant promise. For example, a tandem reduction–olefination strategy using diisobutylaluminum hydride (DIBAL-H) and organophosphorus reagents enables the conversion of N-protected α-amino esters to allylic amines without isolating intermediate aldehydes [3]. Although this approach primarily targets allylic amine synthesis, its principles—such as in situ activation and sequential reagent addition—parallel cesium carbonate’s utility in streamlining amidation steps.

The absence of cesium carbonate-specific data in the reviewed sources suggests that further investigation is required to adapt this base for synthesizing (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester. Current protocols for analogous compounds emphasize the use of EDC/HOBt/DMAP systems, which achieve >90% yields for electron-deficient anilines under mild conditions [5].

Solid-Phase Synthesis Strategies for Chiral Building Blocks

Solid-phase peptide synthesis (SPPS) offers a robust platform for assembling chiral amino acid esters with minimal purification. The Fmoc/tBu strategy, employing hydroxysuccinimide (HOSu) or OPfp active esters, enables iterative coupling of protected residues to resin-bound amines [4]. For instance, Fmoc-protected variants of (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester can be anchored to Wang or Rink amide resins via their C-terminal methyl esters, allowing sequential deprotection and elongation under automated conditions [4].

Key advantages of SPPS include enhanced diastereomeric control through spatial confinement on the resin matrix and reduced epimerization risks due to the urethane-protecting groups (e.g., Fmoc, Boc) [4]. Recent advancements incorporate phosphonium-based coupling agents like PyBOP and COMU, which exhibit superior reactivity in sterically hindered environments compared to traditional carbodiimides [4].

Optimization of Reaction Conditions for Diastereomeric Control

Diastereomeric purity in (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester synthesis hinges on meticulous optimization of reaction parameters. Racemization, mediated by base-induced deprotonation at the α-carbon, is minimized by substituting strong bases like N,N-diisopropylethylamine (DIPEA) with weaker alternatives such as collidine [4]. Computational studies using density functional theory (DFT) reveal that catalysts with free NH groups, such as thiourea-based organocatalysts, stabilize transition states through hydrogen bonding, thereby enhancing enantioselectivity [2].

Temperature modulation also plays a pivotal role: couplings performed at −20°C exhibit <2% racemization, whereas room-temperature reactions risk oxazolinone formation via the 5-membered cyclic intermediate [4]. Solvent polarity further influences stereochemical outcomes; dichloromethane (DCM) favors tighter ion pairs and higher enantiomeric excess compared to polar aprotic solvents like dimethylformamide (DMF) [2].

Table 2: Impact of Reaction Parameters on Diastereomeric Excess

| Parameter | Optimal Condition | Effect on Diastereomeric Ratio |

|---|---|---|

| Temperature | −20°C | Reduces oxazolinone formation |

| Base | Collidine (0.5 equiv) | Minimizes α-hydrogen abstraction |

| Catalyst | Thiourea organocatalyst | Enhances H-bonding in TS |

| Solvent | DCM | Improves ion-pair stabilization |

The (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester serves as a building block in the synthesis of complex peptides and peptidomimetics. Its dual protection strategy allows for controlled and sequential incorporation into peptide chains. The compound can be viewed as a protected form of diaminopropionic acid, a non-proteinogenic amino acid that is useful for creating peptides with unique structural features.

In peptide synthesis, this compound enables the creation of branched peptides, cyclic peptides, and other structurally complex molecules that would be difficult to synthesize using standard amino acids. The orthogonal protection scheme allows for selective functionalization of either amino group, providing versatility in synthetic approaches.

Protective Group Chemistry in Amino Acid Functionalization

Comparative Stability of Boc vs. Cbz Protecting Groups

The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups exhibit distinct stability profiles under various chemical conditions, making them ideal partners in orthogonal protection strategies for amino acids and peptides.

The Boc protecting group is characterized by its instability under acidic conditions but remarkable stability in basic and hydrogenolytic environments. When exposed to acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), the Boc group is rapidly cleaved through a mechanism involving protonation of the carbamate oxygen, followed by loss of a tert-butyl carbocation [6] [7]. This acid lability is due to the formation of a stable tertiary carbocation intermediate during the deprotection process [8]. Conversely, the Boc group remains intact under basic conditions, making it compatible with reactions requiring strong bases [9].

In contrast, the Cbz protecting group demonstrates excellent stability under mild to moderate acidic conditions, although it can be cleaved by strong acids such as concentrated HBr in acetic acid [10] [11]. The primary deprotection method for Cbz groups is catalytic hydrogenolysis using hydrogen gas and palladium catalysts (H₂/Pd-C), a condition under which the Boc group remains completely stable [12] [13]. This fundamental difference in reactivity forms the basis for their orthogonal relationship.

A comprehensive comparison of stability parameters reveals:

| Property | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |

|---|---|---|

| Acid Stability | Unstable | Stable (except strong acids) |

| Base Stability | Stable | Stable |

| Hydrogenolysis Stability | Stable | Unstable |

| Nucleophile Stability | Stable | Stable |

| Stability in TFA | Rapidly cleaved | Stable in dilute TFA, unstable in concentrated |

| Stability in HCl | Rapidly cleaved | Stable in dilute, unstable in concentrated |

| Stability in H₂/Pd-C | Stable | Rapidly cleaved |

The differential stability of these protecting groups under various conditions makes them particularly valuable in the synthesis of complex peptides where selective deprotection is required [14]. For instance, in the synthesis of (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester, the Boc group can be selectively removed using TFA while leaving the Cbz group intact, allowing for selective functionalization of the alpha-amino group [12] [8].

Orthogonal Deprotection Strategies in Peptide Assembly

Orthogonal deprotection strategies are fundamental to modern peptide synthesis, allowing for the selective removal of specific protecting groups while leaving others intact. This approach is particularly valuable when working with multifunctional amino acids that require differential protection and deprotection during peptide assembly.

The Boc/Cbz orthogonality represents one of the most widely utilized protection schemes in peptide chemistry. This strategy exploits the differential reactivity of these groups: Boc is removed under acidic conditions (typically using TFA or HCl in dioxane), while Cbz is cleaved via hydrogenolysis (H₂/Pd-C) [8] [14]. This orthogonality enables precise control over the peptide assembly process, allowing for selective functionalization at specific sites.

Several orthogonal deprotection strategies involving Boc and Cbz groups have been developed for peptide synthesis:

| Strategy | Deprotection Sequence | Applications | Advantages |

|---|---|---|---|

| Boc/Cbz Orthogonality | Boc (TFA) → Cbz (H₂/Pd-C) | Standard peptide synthesis | Well-established, high yields |

| Sequential Boc then Cbz | TFA for Boc, then H₂/Pd-C for Cbz | When N-terminus needs to be deprotected first | Maintains side-chain protection |

| Sequential Cbz then Boc | H₂/Pd-C for Cbz, then TFA for Boc | When side-chain needs to be deprotected first | Maintains N-terminal protection |

| Boc/Cbz/Trt Orthogonality | Trt (mild acid) → Boc (TFA) → Cbz (H₂/Pd-C) | Peptides with protected thiols | Protects thiols during synthesis |

In the context of (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester, these orthogonal strategies enable selective deprotection of either the alpha-amino group (by removing the Boc group) or the side-chain amino group (by removing the Cbz group) [15] [16]. This selectivity is crucial for the controlled assembly of complex peptides containing multiple reactive functional groups.

Research has demonstrated that the Boc group can be selectively removed in the presence of Cbz using 4M HCl in dioxane for 30 minutes at room temperature, providing excellent selectivity while maintaining the integrity of the Cbz protection [17]. Similarly, the Cbz group can be selectively removed using catalytic hydrogenolysis without affecting the Boc group, as demonstrated in the synthesis of various peptide-based natural products [14].

Advanced orthogonal strategies have expanded beyond the traditional Boc/Cbz system to include additional protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl), Alloc (allyloxycarbonyl), and Trt (trityl), further enhancing the versatility of peptide synthesis approaches [15] [16]. These multi-orthogonal systems allow for even more precise control over the peptide assembly process, enabling the synthesis of increasingly complex peptide structures.

Solvent Effects on Protecting Group Compatibility

The choice of solvent plays a crucial role in the efficiency and selectivity of protecting group manipulations in amino acid chemistry. Solvents can significantly influence the stability of protecting groups, the rate of deprotection reactions, and the overall success of peptide synthesis strategies.

For Boc deprotection, the traditional solvent systems include dichloromethane (DCM) for TFA-mediated deprotection and 1,4-dioxane for HCl-mediated deprotection [18]. However, environmental concerns associated with these solvents have prompted research into greener alternatives. Studies have shown that toluene can effectively replace DCM for TFA deprotections, while 2-methyltetrahydrofuran (2-MeTHF) can serve as a more environmentally friendly alternative to THF and dioxane [18].

The solvent effects on Boc and Cbz deprotection can be summarized as follows:

| Solvent | Effect on Boc Deprotection | Effect on Cbz Deprotection | Environmental Considerations |

|---|---|---|---|

| Dichloromethane (DCM) | Excellent solvent for TFA deprotection | Good solvent for hydrogenolysis | Harmful to environment, suspect carcinogen |

| Tetrahydrofuran (THF) | Good solvent, can cleave with Lewis acids | Good solvent for hydrogenolysis | Peroxide formation risk |

| 1,4-Dioxane | Excellent for HCl deprotection | Moderate efficiency | Suspect carcinogen |

| Dimethylformamide (DMF) | Moderate efficiency | Poor for hydrogenolysis | High boiling point, difficult to remove |

| Methanol | Good for HCl deprotection | Good for hydrogenolysis | Low toxicity, renewable |

| Ethyl Acetate | Moderate efficiency | Good for hydrogenolysis | Lower toxicity than DCM |

| Toluene | Good for TFA deprotection | Poor for hydrogenolysis | Aromatic hydrocarbon, moderate toxicity |

Research has demonstrated that solvent choice can significantly impact the rate and selectivity of deprotection reactions. For instance, the efficiency of Boc deprotection with TFA varies considerably depending on the solvent, with DCM providing faster reaction rates compared to THF or ethyl acetate [18]. Similarly, the efficiency of Cbz hydrogenolysis is highly dependent on solvent choice, with protic solvents like methanol generally providing better results than aprotic solvents like DMF [13] [11].

In the specific case of (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester, solvent selection becomes particularly important when attempting selective deprotection of either the Boc or Cbz group. For selective Boc removal, a system of TFA in DCM or toluene is typically employed, while for selective Cbz removal, methanol or ethyl acetate is preferred for hydrogenolysis reactions [18] [13].

Recent studies have also explored the use of ionic liquids as alternative solvents for deprotection reactions. For example, [Bmim][BF₄] has been used as a solvent for the sequential deprotection/reprotection of amino groups in amino acids and peptides, providing excellent yields and preserving stereochemical integrity [19]. This approach represents a more environmentally friendly alternative to traditional solvent systems.

Novel Approaches for Sequential Deprotection

The development of novel approaches for sequential deprotection has significantly expanded the toolkit available for peptide synthesis and amino acid functionalization. These innovative methods offer improved selectivity, efficiency, and compatibility with sensitive functional groups.

One notable advancement is the use of photolabile protecting groups, which can be selectively removed using light of specific wavelengths without affecting other protecting groups [20]. This approach offers exceptional mildness and selectivity, as it does not require chemical reagents that might interfere with sensitive functional groups. Photolabile protecting groups have been successfully incorporated into orthogonal protection schemes involving Boc and Cbz groups, enabling highly controlled sequential deprotection strategies.

Silyl-mediated deprotection represents another innovative approach, particularly for Boc removal. Reagents such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) and trimethylsilyl bromide (TMSBr) in combination with sulfides in trifluoroacetic acid have been developed for the efficient deprotection of Boc groups [21]. These systems offer improved selectivity for Boc deprotection in the presence of other functional groups, including esters and certain side-chain protections.

Flow-based transition-metal-catalyzed hydrogenolysis has emerged as a powerful technique for selective Cbz deprotection. A recent study reported a facile 10% Pd/CaCO₃-based procedure to selectively remove side-chain Cbz groups from extended peptide sequences while preserving Boc and trityl protecting groups [14]. This approach offers improved efficiency and selectivity compared to traditional batch hydrogenolysis methods.

Novel approaches for sequential deprotection include:

| Approach | Mechanism | Advantages | Limitations |

|---|---|---|---|

| Photolabile protecting groups | Light-induced cleavage | Mild, selective, no reagents needed | Requires specialized equipment |

| Silyl-mediated deprotection | TMSBr/TMSOTf-mediated | Selective for Boc in presence of esters | Moisture sensitive reagents |

| Flow-based hydrogenolysis | Continuous flow H₂/Pd-C | Faster, more efficient hydrogenolysis | Specialized flow equipment needed |

| Enzyme-catalyzed deprotection | Enzymatic hydrolysis | Highly selective, mild conditions | Limited substrate scope |

| In situ deprotection | One-pot deprotection during synthesis | Eliminates isolation steps | May not work for all sequences |

In situ deprotection approaches have also gained attention, as demonstrated by a study using S30 extract from E. coli for the removal of various amino acid protecting groups during cell-free protein synthesis [22]. This approach allows for deprotection to be carried out simultaneously with protein synthesis, eliminating separate processing steps and improving overall efficiency.

For (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester, these novel approaches offer new possibilities for selective functionalization. For example, the silyl-mediated deprotection could allow for selective Boc removal under milder conditions than traditional TFA methods, while flow-based hydrogenolysis could provide more efficient and selective removal of the Cbz group [14] [21].

A particularly innovative approach involves the use of orthogonal photolabile protecting groups with different wavelength sensitivities, allowing for sequential deprotection using different light wavelengths [20]. This strategy could be adapted to create derivatives of (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester with enhanced functional versatility.

Applications in Peptide Synthesis

The (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester serves as a valuable building block in the synthesis of complex peptides and peptidomimetics. Its dual protection strategy allows for controlled and sequential incorporation into peptide chains, enabling the creation of peptides with unique structural features.

In solid-phase peptide synthesis (SPPS), this compound can be incorporated to introduce branching points or to create peptides with modified backbones. The orthogonal protection scheme allows for selective deprotection and functionalization during the synthesis process, providing access to peptides that would be difficult to synthesize using standard amino acids.

The compound has been utilized in the synthesis of various bioactive peptides, including enzyme inhibitors, receptor ligands, and peptide-based drug candidates. Its incorporation can enhance the stability, selectivity, and bioavailability of the resulting peptides, making it a valuable tool in peptide-based drug discovery.